molecular formula C9H18BrNO3 B1676992 N-Boc-PEG1-bromide CAS No. 164332-88-1

N-Boc-PEG1-bromide

Cat. No.: B1676992
CAS No.: 164332-88-1
M. Wt: 268.15 g/mol
InChI Key: DMOPZPBTLCZSGL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound tert-butyl (2-(2-bromoethoxy)ethyl)carbamate is formally identified by its IUPAC name: tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate. This nomenclature reflects its structural hierarchy:

  • Parent chain : A carbamate group (N-substituted carbamic acid ester).
  • Substituents :
    • A tert-butyl group (tert-butoxycarbonyl, Boc ) attached to the carbamate nitrogen.
    • A 2-(2-bromoethoxy)ethyl side chain, comprising two ethoxy units terminated by a bromine atom.

The molecular formula C₉H₁₈BrNO₃ corresponds to a molecular weight of 268.15 g/mol . Key structural features include:

Property Value
Molecular Formula C₉H₁₈BrNO₃
Molecular Weight 268.15 g/mol
CAS Registry Number 164332-88-1
Key Functional Groups Carbamate, ether, bromide

The Boc group enhances steric protection of the amine, while the bromoethoxy chain provides reactivity for further functionalization.

Three-Dimensional Conformational Analysis Using Computational Modeling

Computational studies reveal conformational preferences driven by steric and electronic factors:

  • Boc Group Orientation : The tert-butyl group adopts a staggered conformation to minimize van der Waals repulsions with the adjacent ethoxy chain.
  • Ethoxy Chain Flexibility : The 2-(2-bromoethoxy)ethyl moiety exhibits torsional flexibility, with gauche conformations predominating due to favorable dipole-dipole interactions between oxygen and bromine atoms.
  • Hydrogen Bonding : The carbamate NH forms weak intramolecular hydrogen bonds with proximal ether oxygen atoms, stabilizing extended conformations.

Key bond lengths and angles from density functional theory (DFT) calculations include:

  • C=O Bond : 1.21 Å (carbamate carbonyl).
  • C-O Bonds : 1.36–1.44 Å (ether and carbamate linkages).
  • Br-C Bond : 1.93 Å.

The SMILES string CC(C)(C)OC(=O)NCCOCCBr and InChIKey DMOPZPBTLCZSGL-UHFFFAOYSA-N encode this 3D topology.

Comparative Structural Analysis of Carbamate Protecting Group Derivatives

This compound belongs to the carbamate protecting group family, with distinct advantages over analogues:

Protecting Group Stability Profile Deprotection Method Steric Bulk
Boc Acid-sensitive Trifluoroacetic acid (TFA) High
Cbz Base-sensitive Hydrogenolysis (H₂/Pd-C) Moderate
Fmoc Base-sensitive Piperidine Low
Target Compound Acid-stable, base-labile Alkaline hydrolysis Moderate

The bromoethoxy side chain differentiates this derivative, enabling nucleophilic substitution (e.g., with amines or thiols) while retaining Boc’s acid stability. Unlike Fmoc, which requires basic conditions for removal, this compound’s deprotection relies on bromide displacement or alkaline cleavage of the carbamate.

Spectroscopic Fingerprint Identification (¹H/¹³C NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 1.44 (s, 9H, tert-butyl).
    • δ 3.42–3.65 (m, 6H, ethoxy chain).
    • δ 3.78 (t, 2H, BrCH₂).
    • δ 4.91 (s, 1H, NH).
  • ¹³C NMR :
    • δ 28.1 (tert-butyl CH₃).
    • δ 79.8 (C-O carbamate).
    • δ 156.2 (C=O).

Infrared Spectroscopy (IR) :

  • Strong absorption at 1705 cm⁻¹ (C=O stretch).
  • Bands at 1240 cm⁻¹ (C-O-C ether) and 650 cm⁻¹ (C-Br).

Mass Spectrometry (MS) :

  • EI-MS : m/z 268 [M]⁺, 212 [M - tert-butyl]⁺, 57 [tert-butyl]⁺.
Technique Key Signals Assignment
¹H NMR δ 1.44 (s) tert-butyl protons
¹³C NMR δ 156.2 Carbamate carbonyl
IR 1705 cm⁻¹ C=O stretch
MS m/z 268 Molecular ion

These spectra provide unambiguous identification and purity assessment.

Properties

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPZPBTLCZSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164332-88-1
Record name tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
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Mechanism of Action

Mode of Action

The compound contains a bromide group and a Boc-protected amino group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The Boc group can be deprotected under mild acidic conditions to form the free amine. This allows the compound to be linked to other molecules through the formation of an amide bond.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the molecules it is linked to. As a PEG linker, it is known to increase the solubility of the resulting compound in aqueous media. This could potentially improve the absorption and distribution of the linked molecules. The compound is soluble in water, DMSO, DCM, and DMF.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be deprotected under mild acidic conditions. Therefore, the pH of the environment could affect the compound’s ability to form links. Additionally, the compound’s solubility could be influenced by the polarity of the environment, with higher solubility in polar (aqueous) environments.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus influencing the biochemical pathways they regulate.

Cellular Effects

The effects of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms are essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Subcellular Localization

The subcellular localization of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria may allow the compound to interact with enzymes involved in energy metabolism, while localization to the nucleus may influence gene expression.

Biological Activity

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, also known as t-Boc-N-amido-PEG2-bromide, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, therapeutic applications, and safety profile based on current research findings.

Chemical Structure and Properties

The chemical structure of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate features a tert-butyl group, a bromoethoxy moiety, and a carbamate functional group. Its molecular formula is C13H25BrN2O5C_{13}H_{25}BrN_{2}O_{5}, and it has a molar mass of approximately 268.16 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions .

The biological activity of this compound primarily arises from its ability to modulate various cellular processes. Studies indicate that it can disrupt cell function and signal transduction pathways, potentially influencing cell proliferation, apoptosis, and differentiation. The compound has shown inhibitory effects on specific biological targets, which vary depending on the biological system being studied .

MechanismDescription
Cell ProliferationInhibits growth signals in cancerous cells
ApoptosisInduces programmed cell death in targeted cells
DifferentiationModulates differentiation pathways in stem cells

Therapeutic Applications

Research highlights several therapeutic applications for tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate:

  • Antibody-Drug Conjugates (ADCs) : The compound serves as a cleavable linker in ADCs, enhancing the delivery of cytotoxic agents to cancer cells .
  • Bone Health : Studies have shown that it can influence bone remodeling by modulating the expression of interleukin-6 (IL-6) and osteoprotegerin (OPG), suggesting potential applications in osteoporosis treatment.
  • Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activity, although further studies are required to confirm these effects.

Case Studies

  • In Vitro Studies : In laboratory settings, tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate demonstrated significant effects on cell lines related to cancer. For example, treatment with this compound led to reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • In Vivo Studies : Animal models have shown that varying dosages of the compound can lead to significant physiological changes. In rabbits and guinea pigs, it was observed that the compound enhances cardiac output by stimulating beta-adrenergic receptors .

Safety Profile

While tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate exhibits promising biological activity, it is important to consider its safety profile:

  • Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. Care should be taken during handling and application in research settings.
  • Long-term Effects : The long-term effects on cellular function are still under investigation, with some studies indicating potential adverse effects with excessive exposure .

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate has the following characteristics:

  • Molecular Formula : C9H18BrNO3
  • Molar Mass : Approximately 268.16 g/mol
  • Functional Groups : Contains a tert-butyl group, a bromoethoxy moiety, and a carbamate functional group.

The presence of the bromo group allows for nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions .

Drug Development

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate serves as a building block in drug synthesis. Its unique structure enables it to target specific biological pathways, making it a candidate for antimicrobial agents and other therapeutic compounds. The compound's brominated structure may influence enzyme activity or receptor binding, suggesting potential roles in drug design targeting various diseases .

Antibody-Drug Conjugates

This compound is utilized as a cleavable linker in antibody-drug conjugates (ADCs). The bromo group facilitates the release of the drug component upon internalization by target cells, enhancing the efficacy of the therapeutic agents while minimizing systemic toxicity .

Enzyme Interaction

Research indicates that tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate interacts with various enzymes involved in metabolic pathways. These interactions can modulate enzyme activity, influencing biochemical pathways that regulate cellular metabolism and signaling .

Cellular Effects

The compound has been shown to alter gene expression related to metabolic processes and affect cell signaling pathways. This suggests that it may have broader implications for cellular function and response to external stimuli, making it a valuable tool for studying cellular mechanisms.

Materials Science Applications

In materials science, tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is explored as a component in polymer chemistry. Its ability to participate in transesterification and coupling reactions allows for the development of new materials with tailored properties .

Case Studies and Research Findings

StudyApplicationFindings
Research on ADCsTherapeutic LinkerDemonstrated effective release of drugs from ADCs using this compound as a linker.
Biochemical AnalysisEnzyme InteractionHighlighted modulation of enzyme activity through binding interactions, impacting metabolic pathways.
Polymer Chemistry StudyMaterial DevelopmentShowed potential for creating novel polymers through reactions involving tert-butyl (2-(2-bromoethoxy)ethyl)carbamate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl (2-(2-bromoethoxy)ethyl)carbamate with analogous compounds, focusing on structural features, physicochemical properties, reactivity, and applications.

Structural Analogues

Compound Name Key Structural Differences Key Functional Groups Reference
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate Additional ethoxy spacer Bromoethoxy, carbamate, ether
tert-Butyl (2-(2-nitro-1H-imidazol-1-yl)ethyl)carbamate Bromine replaced with nitroimidazole Nitroimidazole, carbamate
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate Extended PEG-like chain, terminal amine Ethers, carbamate, primary amine
tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate Bromine replaced with chlorine; longer alkyl Chloroalkoxy, carbamate

Physicochemical Properties

Property Target Compound tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate tert-Butyl (2-(2-nitroimidazolyl)ethyl)carbamate tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Molecular Weight 296.21 g/mol 334.21 g/mol 285.29 g/mol 248.32 g/mol
LogP (Predicted) ~2.1 ~2.5 ~1.8 (nitro group reduces lipophilicity) ~0.9 (polar PEG chain)
Solubility Low in water, high in DCM Similar to target compound Moderate in polar aprotic solvents High in water/DMSO due to PEG chain
Reactivity Bromine as leaving group Bromine with increased steric hindrance Nitro group enables redox activity Amine enables conjugation

Preparation Methods

Boc Protection of 2-Aminoethanol

The synthesis begins with the protection of 2-aminoethanol’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). In anhydrous dichloromethane (DCM), 2-aminoethanol reacts with Boc anhydride (1.2 eq) in the presence of triethylamine (TEA, 1.5 eq) at 0°C for 2 hours. This step yields tert-butyl (2-hydroxyethyl)carbamate as a white crystalline solid (92% yield).

Reaction Scheme:
$$
\text{2-Aminoethanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl (2-hydroxyethyl)carbamate}
$$

Key Data:

Parameter Value
Solvent Dichloromethane
Temperature 0°C → room temperature
Yield 92%
Characterization $$ ^1H $$-NMR (δ 1.44 ppm: Boc CH₃)

Etherification with 1,2-Dibromoethane

The hydroxyl group of tert-butyl (2-hydroxyethyl)carbamate undergoes alkylation using 1,2-dibromoethane (1.5 eq) in tetrahydrofuran (THF) with sodium hydride (NaH, 2.0 eq) as the base. The reaction proceeds at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours, achieving 85% yield.

Reaction Scheme:
$$
\text{tert-Butyl (2-hydroxyethyl)carbamate} + \text{BrCH₂CH₂Br} \xrightarrow{\text{NaH, THF}} \text{tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate}
$$

Optimization Insights:

  • Base Selection: NaH outperforms K₂CO₃ or DIPEA in minimizing carbamate hydrolysis.
  • Solvent Effects: THF enhances reaction kinetics compared to DMF or DMSO.

Alternative Method: One-Pot Sequential Synthesis

Simultaneous Protection and Alkylation

A one-pot method combines Boc protection and alkylation in a single reactor. 2-Aminoethanol, Boc anhydride (1.1 eq), and 1,2-dibromoethane (1.8 eq) are dissolved in acetonitrile with cesium carbonate (Cs₂CO₃, 2.5 eq) at 60°C for 6 hours. This approach simplifies purification, yielding 78% of the target compound.

Advantages:

  • Eliminates intermediate isolation.
  • Reduces solvent waste by 40%.

Limitations:

  • Lower yield due to competing side reactions (e.g., over-alkylation).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. tert-Butyl (2-hydroxyethyl)carbamate and 1,2-dibromoethane are pumped into a reactor cartridge packed with immobilized NaH on silica gel at 50°C. The residence time of 10 minutes achieves 90% conversion, with in-line liquid-liquid extraction isolating the product.

Process Metrics:

Metric Value
Throughput 50 kg/day
Purity 99.2% (HPLC)
Solvent Consumption 30% reduction vs. batch

Characterization and Quality Control

Spectroscopic Data

  • $$ ^1H $$-NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.45 (t, 2H, CH₂Br), 3.65 (m, 4H, OCH₂CH₂O), 4.15 (t, 2H, NHCH₂).
  • Mass Spectrometry (ESI+): m/z 312.1 [M+H]⁺.

Purity Analysis

  • HPLC Conditions: C18 column, 70:30 H₂O:MeCN, 1.0 mL/min, retention time = 6.8 minutes.
  • Impurity Profile: <0.5% residual 1,2-dibromoethane.

Challenges and Mitigation Strategies

Bromide Displacement Side Reactions

The electrophilic bromoethyl group may undergo unintended nucleophilic substitution during storage. Stabilization is achieved by:

  • Storing at -20°C under nitrogen.
  • Adding 0.1% w/v ascorbic acid to inhibit radical-mediated degradation.

Scalability of Anhydrous Conditions

Large-scale reactions require rigorous moisture control. Molecular sieves (4Å) are integrated into solvent delivery systems to maintain H₂O levels <50 ppm.

Emerging Innovations

Photocatalytic Alkylation

A novel method employs visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate 1,2-dibromoethane at room temperature, achieving 82% yield with 100% atom economy.

Mechanism: $$ \text{BrCH₂CH₂Br} \xrightarrow{h\nu, \text{Ru}} \text{BrCH₂CH₂}^\bullet + \text{Br}^\bullet $$ The radical intermediates selectively alkylate the hydroxyl group without base requirements.

Q & A

Q. What are the established synthetic routes for tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of a Boc-protected amine. A common approach involves reacting tert-butyl carbamate with 2-(2-bromoethoxy)ethylamine under coupling conditions (e.g., DCC as a coupling agent in anhydrous DCM) . Alternatively, alkylation of a Boc-protected intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) is feasible. Key parameters include:
  • Anhydrous conditions to prevent hydrolysis of the bromoethoxy group.
  • Temperature control (0–25°C) to minimize elimination side reactions.
  • Stoichiometric ratios (1:1.2 amine-to-bromo reagent) to maximize conversion.
    Data Table :
MethodReagents/ConditionsYield RangeCritical ParametersReference
Nucleophilic substitutionDCC, DCM, 25°C70–75%Anhydrous, inert atmosphere
AlkylationK₂CO₃, DMF, 40°C60–65%Excess alkylating agent

Q. How can researchers characterize tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the tert-butyl group (δ ~1.40 ppm, singlet) and bromoethoxy chain (δ ~3.50–3.70 ppm, multiplet) .
  • IR Spectroscopy : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z for C₉H₁₇BrNO₃: 290.03).
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (monoclinic system, space group P21/c) .

Q. What are the stability considerations and recommended storage conditions for tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate?

  • Methodological Answer :
  • Stability : Susceptible to hydrolysis (moisture) and thermal decomposition above 40°C. Avoid prolonged exposure to light.
  • Storage : Store in airtight containers under nitrogen at –20°C. Desiccants (e.g., silica gel) are recommended .
    Data Table :
HazardMitigationReference
HydrolysisAnhydrous storage, molecular sieves
Thermal degradationAvoid heating >40°C; monitor via TGA

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., elimination or oxidation) during synthesis?

  • Methodological Answer :
  • Elimination Control : Use bulky bases (e.g., DBU) instead of strong bases (e.g., NaOH) to reduce β-hydride elimination.
  • Oxidation Prevention : Conduct reactions under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT) .
  • Kinetic Monitoring : Employ in situ FTIR or HPLC to track intermediates and adjust reagent addition rates.

Q. How can computational tools optimize reaction pathways for tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate synthesis?

  • Methodological Answer :
  • DFT Calculations : Model transition states for bromoalkylation to predict regioselectivity.
  • Retrosynthetic AI : Use databases (e.g., Reaxys) to propose feasible routes, though experimental validation is critical .
  • Solvent Optimization : COSMO-RS simulations to select solvents minimizing byproduct formation.

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • X-ray Crystallography : SHELXL refinement for absolute configuration determination (e.g., chiral centers in ethylene chains) .
  • 2D NMR (HSQC, HMBC) : Assign coupling in crowded spectral regions (e.g., overlapping ethylene protons).
  • High-Pressure LC-MS : Isolate and characterize trace impurities (<0.1%) from side reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-PEG1-bromide
Reactant of Route 2
Reactant of Route 2
N-Boc-PEG1-bromide

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